REACTION_CXSMILES
|
[C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10](O)[C:11]1[O:15][CH:14]=[CH:13][CH:12]=1)([OH:3])=[O:2].C(O)=[O:18].C([O-])=O.[Na+].C1(C=CC(O)=CC=1)O>O1CCOCC1.O>[C:1]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[CH:11]([OH:15])[CH:12]=[CH:13][C:14]1=[O:18])([OH:3])=[O:2] |f:2.3,5.6|
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Name
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α-(6-carboxyhexyl)furfuryl alcohol
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Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CCCCCCC(C1=CC=CO1)O
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Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
|
1430 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
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TEMPERATURE
|
Details
|
at reflux temperature for 19 hr
|
Duration
|
19 h
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to volume of about 750 ml
|
Type
|
ADDITION
|
Details
|
diluted with water, saturated with salt
|
Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated with toluene chaser
|
Type
|
CUSTOM
|
Details
|
to give an amber solid
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CCCCCCC1C(C=CC1O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |